Superior In Vitro Potency and Binding Affinity Relative to Endogenous Agonist Apelin-13
APJ receptor agonist 4 demonstrates significantly greater potency and binding affinity for the human APJ receptor compared to the endogenous peptide ligand apelin-13. In direct functional assays using cells expressing the human APJ receptor, APJ receptor agonist 4 activates the receptor with an EC50 of 0.06 nM [1], which is approximately 6-fold more potent than apelin-13 (EC50 = 0.37 nM) . Furthermore, APJ receptor agonist 4 exhibits a Ki of 0.07 nM for the APJ receptor [1], indicating ~5-fold higher binding affinity compared to apelin-13 (Ki = 0.34 nM) [2].
| Evidence Dimension | Functional potency (EC50) at human APJ receptor |
|---|---|
| Target Compound Data | EC50 = 0.06 nM |
| Comparator Or Baseline | Apelin-13 (EC50 = 0.37 nM) |
| Quantified Difference | ~6-fold more potent (0.06 nM vs 0.37 nM) |
| Conditions | Cell-based functional assays using recombinant human APJ receptor |
Why This Matters
Higher potency at lower concentrations reduces the risk of off-target effects and enables lower dosing in in vivo studies, which is critical for evaluating target-specific pharmacology in cardiovascular models.
- [1] Meng W, et al. Identification of a Hydroxypyrimidinone Compound (21) as a Potent APJ Receptor Agonist for the Potential Treatment of Heart Failure. J Med Chem. 2021;64(24):18102-18113. View Source
- [2] BindingDB entry for CHEMBL3809335 (Apelin-13). View Source
